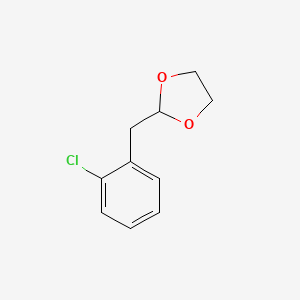

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

描述

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chloro-substituted aromatic compound featuring a 1,3-dioxolane ring attached to the benzene core via a methylene linker. The 1,3-dioxolane group acts as a protecting group for carbonyl functionalities, enhancing the compound’s stability under basic conditions while remaining labile in acidic environments. This structural motif is pivotal in synthetic organic chemistry, particularly in multistep reactions requiring temporary protection of ketones or aldehydes .

属性

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDWLHMWLFQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373918 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-91-5 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Common Synthetic Route: Acid-Catalyzed Acetal Formation

The most widely reported method for synthesizing 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene involves the reaction of 2-chlorobenzyl chloride with ethylene glycol under acid catalysis. This process forms the 1,3-dioxolane ring via acetalization of the aldehyde or benzyl chloride intermediate.

- Reaction conditions: Typically performed under reflux in an inert solvent.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are used to promote ring closure.

- Purification: The product is purified by distillation or recrystallization to achieve high purity.

This method is favored for its straightforwardness and relatively high yield.

Industrial Production Techniques

In industrial settings, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and catalyst concentration. This approach enhances yield, reproducibility, and scalability.

- Catalyst and solvent recycling: To improve sustainability, catalysts and solvents are often recycled.

- Process control: Automated monitoring of reaction conditions ensures consistent product quality.

Alternative Synthetic Routes

Other synthetic strategies include multi-step reactions starting from substituted styrenes or benzaldehydes, involving oxidation, acetal formation, and halogenation steps. For example, synthesis from 4-chlorostyrene involves:

- Oxidation with sodium periodate and hydroxylamine hydrochloride.

- Subsequent reaction with ethylene glycol and oxidizing agents like Oxone under mild conditions.

These methods, while more complex, allow access to positional isomers and derivatives.

Phase Transfer Catalysis Method

A patent describes the use of phase transfer catalysts (PTCs) to facilitate the reaction between azoles and 1,3-dioxolane derivatives under alkaline conditions. Although focused on azole derivatives, this method highlights the utility of PTCs in similar acetal formation reactions involving 1,3-dioxolane moieties.

- Catalysts: Trialkylbenzylammonium or tetraalkylammonium salts.

- Conditions: Temperature range 20–120 °C, vigorous stirring.

- Advantages: Enhanced reaction rates and selectivity.

Detailed Reaction Conditions and Yields

| Preparation Method | Starting Materials | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Acid-catalyzed acetal formation | 2-Chlorobenzyl chloride + ethylene glycol | p-Toluenesulfonic acid, reflux | ~80–110 °C | 4–8 hours | 75–85 | Distillation/Recrystallization |

| Continuous flow reactor (industrial) | Same as above | Acid catalyst, continuous flow | Controlled (80–120 °C) | Minutes to hours | 80–90 | Automated separation |

| Multi-step from 4-chlorostyrene | 4-Chlorostyrene, sodium periodate, hydroxylamine hydrochloride, ethylene glycol, Oxone | Stepwise oxidation and acetalization | 20 °C (mild) | Several hours | 60–70 | Chromatography |

| Phase transfer catalysis (PTC) method | 1,3-Dioxolane derivatives + azoles | PTC (e.g., tetraalkylammonium salts), NaOH | 20–120 °C | Variable | Not specified | Extraction/Crystallization |

Research Findings and Analysis

- The acid-catalyzed acetal formation is the most efficient and commonly used method, providing good yields and straightforward purification.

- Continuous flow reactors improve reaction control and scalability, making them suitable for industrial production.

- Multi-step syntheses allow structural diversification but are less efficient due to longer reaction times and lower overall yields.

- Phase transfer catalysis offers a promising alternative for reactions involving 1,3-dioxolane intermediates, enhancing reaction rates and selectivity under milder conditions.

化学反应分析

Types of Reactions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.

Major Products Formed:

Nucleophilic Substitution: Products include 2-(1,3-dioxolan-2-ylmethyl)aniline, 2-(1,3-dioxolan-2-ylmethyl)thiophenol, etc.

Oxidation: Products include 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde, 2-(1,3-dioxolan-2-ylmethyl)benzoic acid, etc.

Reduction: The major product is 2-(1,3-dioxolan-2-ylmethyl)benzene.

科学研究应用

Scientific Research Applications of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

This compound is an organic compound with the molecular formula , featuring a benzene ring substituted with a chloro group and a 1,3-dioxolane ring connected via a methylene bridge. This compound is primarily utilized in scientific research as a versatile intermediate in chemical synthesis, biological studies, medicinal chemistry, and industrial applications.

Applications in Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which allow for the introduction of diverse functional groups.

Chemical Reactions and Reagents:

- Nucleophilic Substitution: The chloro group can be displaced by nucleophiles like amines, thiols, or alkoxides, typically using reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

- Oxidation: Oxidation reactions can introduce hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Reaction Products:

- Nucleophilic Substitution: Produces compounds such as 2-(1,3-dioxolan-2-ylmethyl)aniline and 2-(1,3-dioxolan-2-ylmethyl)thiophenol.

- Oxidation: Yields products like 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde and 2-(1,3-dioxolan-2-ylmethyl)benzoic acid.

- Reduction: Forms 2-(1,3-dioxolan-2-ylmethyl)benzene.

Applications in Biology

This compound is employed in studying enzyme-catalyzed reactions involving halogenated substrates.

Applications in Medicine

This compound acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Compounds with dioxolane structures have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Derivatives of 1,3-dioxolanes have shown minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus. Additionally, many dioxolane derivatives exhibit strong antifungal activity against Candida albicans, with some achieving MIC values as low as 156.25 µg/mL. 1-(1,3-Dioxolan-2-ylmethyl) azoles also exhibit antifungal activity .

Antimicrobial Activity of Dioxolane Derivatives:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 625 |

| Compound B | Antifungal | C. albicans | 156.25 |

Applications in Industry

This compound is utilized in producing specialty chemicals and materials with specific properties. In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

作用机制

The mechanism by which 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

相似化合物的比较

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent position or functional groups:

Key Observations :

- Steric and Electronic Effects : The 1,3-dioxolane group in the target compound provides steric bulk and electron-donating effects, moderating the electrophilic character of the chloro-substituted benzene compared to electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

- Stability : The dioxolane ring’s acetal nature offers hydrolytic stability in basic conditions but cleaves under acidic catalysis, unlike methoxy or ethyl groups .

Spectroscopic Comparison

NMR data for related compounds highlight substituent-induced shifts:

Key Observations :

生物活性

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro substituent and a dioxolane ring. This combination may confer distinct biological activities, making it a potential candidate for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds featuring the 1,3-dioxolane moiety often exhibit significant antimicrobial activity. The investigation into similar compounds has shown promising results:

- Antibacterial Activity : Compounds with dioxolane structures have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives of 1,3-dioxolanes have shown minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus .

- Antifungal Activity : Antifungal screening has revealed that many dioxolane derivatives exhibit strong activity against Candida albicans, with some compounds achieving MIC values as low as 156.25 µg/mL . This suggests that this compound may also possess antifungal properties worth exploring.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 625 |

| Compound B | Antifungal | C. albicans | 156.25 |

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. The chloro group can enhance binding affinity to bacterial enzymes or receptors, while the dioxolane ring may facilitate interactions that disrupt cellular processes .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of dioxolane derivatives:

- Study on Antimicrobial Efficacy : A study synthesized various dioxolane derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity against S. epidermidis and E. faecalis .

- Potential Drug Development : The unique structural features of this compound suggest its potential as a precursor for developing new pharmaceuticals targeting resistant bacterial strains or fungal infections . The presence of the dioxolane ring could enhance solubility and bioavailability.

常见问题

Q. What are the common synthetic routes for preparing 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene, and what key reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves the nucleophilic substitution of a chlorobenzene derivative with a 1,3-dioxolane-containing precursor. For example, reacting 2-chloromethyl-1,3-dioxolane with a substituted benzene under Friedel-Crafts alkylation conditions (e.g., AlCl₃ as a catalyst in dichloromethane at 0–25°C). Yield optimization requires strict control of moisture, temperature, and stoichiometric ratios of the catalyst . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The dioxolane protons (O–CH₂–O) appear as a singlet near δ 4.5–5.0 ppm, while aromatic protons show splitting patterns consistent with substitution patterns (e.g., para-substitution in chlorobenzene derivatives).

- ¹³C NMR : The dioxolane carbons (C–O) resonate at δ 90–110 ppm, and the quaternary carbon attached to chlorine appears downfield (δ 120–130 ppm) .

- MS (EI) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or dioxolane groups) should align with theoretical calculations.

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the introduction of the 1,3-dioxolane group onto chlorobenzene?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To favor ortho/para substitution:

- Use directing groups (e.g., –NO₂) temporarily, followed by reduction or removal post-reaction.

- Employ Lewis acids like FeCl₃ or ZnCl₂ to modulate electrophilic aromatic substitution pathways .

- Computational modeling (DFT) can predict reactive sites by analyzing charge distribution in intermediates .

Q. How should researchers resolve contradictions in spectral data indicating unexpected byproducts or structural isomers?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish isomers (e.g., ortho vs. para substitution) .

- X-ray crystallography : Definitive structural assignment is achievable if single crystals are obtainable.

- GC-MS/MS : Identify trace byproducts by comparing retention times and fragmentation patterns with synthetic standards .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures. The dioxolane ring may hydrolyze under acidic conditions (pH < 3) or at elevated temperatures (>100°C).

- Storage : Store in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。